1,2,4-Trimethoxy-5-nitrobenzene

Übersicht

Beschreibung

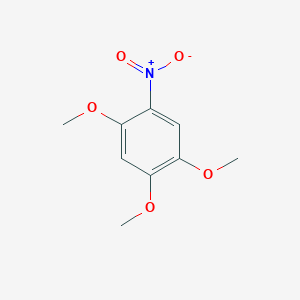

1,2,4-Trimethoxy-5-nitrobenzene is an organic compound with the molecular formula C9H11NO5. It is characterized by the presence of three methoxy groups and one nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

1,2,4-Trimethoxy-5-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,4-trimethoxybenzene using nitric acid in the presence of sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound . Another method involves the catalytic hydrogenation of this compound using palladium on carbon as a catalyst in the presence of hydrogen gas . Industrial production methods often utilize similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yields and purity.

Analyse Chemischer Reaktionen

1,2,4-Trimethoxy-5-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin chloride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2,4-Trimethoxy-5-nitrobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2,4-trimethoxy-5-nitrobenzene involves its interaction with various molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1,2,4-Trimethoxy-5-nitrobenzene can be compared with other similar compounds, such as:

1,2,4-Trimethoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

2,4,5-Trimethoxynitrobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

1,3,5-Triamino-2,4,6-trinitrobenzene: A highly energetic compound with different applications in explosives and propellants.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Biologische Aktivität

Overview

1,2,4-Trimethoxy-5-nitrobenzene (TMB) is an organic compound notable for its unique structure, which includes three methoxy groups and one nitro group attached to a benzene ring. Its molecular formula is C₉H₁₁N₁O₅, with a molecular weight of 213.19 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities that include antimicrobial and anticancer properties.

The presence of the nitro group in TMB allows for diverse chemical transformations, such as reduction to an amine or substitution reactions involving the methoxy groups. These reactions can significantly alter the biological activity of the compound.

Anticancer Properties

TMB has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of TMB can inhibit cell proliferation in several human cancer cell lines. For example, a study on pyrazole derivatives derived from TMB indicated moderate to potent antiproliferative activity against cancer cell lines such as SGC-7901, A549, and HT-1080 . The mechanism of action appears to involve disruption of tubulin polymerization, akin to known anticancer agents like combretastatin A-4 .

The biological activity of TMB may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : TMB and its derivatives have been shown to inhibit microtubule dynamics, which is crucial for cell division.

- Induction of Apoptosis : Some studies suggest that TMB may promote apoptosis in cancer cells through oxidative stress pathways and mitochondrial dysfunction .

- Neuroprotective Effects : Recent studies have explored the neuroprotective potential of related compounds in models of intracerebral hemorrhage (ICH), indicating that structural analogs may stabilize mitochondrial membranes and reduce neuronal apoptosis .

Case Study: Neuroprotection in ICH Models

A recent study investigated the neuroprotective effects of a compound related to TMB in a rat model of ICH. The results highlighted significant improvements in neurological function and reductions in brain edema and hematoma volume when treated with this compound. The study concluded that such compounds could be promising candidates for neuroprotective therapies .

Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

1,2,4-trimethoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVFZZZETDRISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.